molecular formula C7H15NO2 B8020679 3,3-Dimethoxy-1-methylcyclobutan-1-amine

3,3-Dimethoxy-1-methylcyclobutan-1-amine

Cat. No.: B8020679
M. Wt: 145.20 g/mol
InChI Key: QXRHBKGUWAVIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethoxy-1-methylcyclobutan-1-amine is an organic compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol This compound features a cyclobutane ring substituted with a methyl group and two methoxy groups, along with an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethoxy-1-methylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethoxy-1-methylcyclobutanone with ammonia or an amine source under acidic or basic conditions to form the desired amine . The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethoxy-1-methylcyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted cyclobutane derivatives .

Scientific Research Applications

3,3-Dimethoxy-1-methylcyclobutan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Dimethoxy-1-methylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical processes. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethoxycyclobutan-1-amine: Lacks the methyl group present in 3,3-Dimethoxy-1-methylcyclobutan-1-amine.

    1-Methylcyclobutan-1-amine: Does not have the methoxy groups.

    Cyclobutanamine: The simplest form without any substituents.

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups on the cyclobutane ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3,3-dimethoxy-1-methylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(8)4-7(5-6,9-2)10-3/h4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRHBKGUWAVIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.